molecular formula C7H12ClF3N2O B6361107 1-(4-Aminopiperidin-1-YL)-2,2,2-trifluoroethan-1-one hydrochloride CAS No. 221340-53-0

1-(4-Aminopiperidin-1-YL)-2,2,2-trifluoroethan-1-one hydrochloride

Cat. No.: B6361107
CAS No.: 221340-53-0
M. Wt: 232.63 g/mol
InChI Key: JWMWRYGDLWCULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminopiperidin-1-YL)-2,2,2-trifluoroethan-1-one hydrochloride is an organic compound that features a piperidine ring substituted with an amino group and a trifluoromethyl ketone moiety

Preparation Methods

The synthesis of 1-(4-Aminopiperidin-1-YL)-2,2,2-trifluoroethan-1-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine, which is a six-membered ring containing one nitrogen atom.

    Reaction with Amines: The piperidine ring is functionalized with an amino group through reactions with appropriate amines.

    Introduction of Trifluoromethyl Ketone: The trifluoromethyl ketone moiety is introduced via reactions with trifluoroacetic acid derivatives under controlled conditions.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods often involve optimization of these steps to ensure high yield and purity, utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-(4-Aminopiperidin-1-YL)-2,2,2-trifluoroethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

    Hydrolysis: The trifluoromethyl ketone moiety can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .

Scientific Research Applications

1-(4-Aminopiperidin-1-YL)-2,2,2-trifluoroethan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: The compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-YL)-2,2,2-trifluoroethan-1-one hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(4-Aminopiperidin-1-YL)-2,2,2-trifluoroethan-1-one hydrochloride can be compared with other similar compounds:

The uniqueness of this compound lies in its trifluoromethyl ketone moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2,2,2-trifluoroethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)6(13)12-3-1-5(11)2-4-12;/h5H,1-4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMWRYGDLWCULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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